Einecs 309-227-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU prior to 1981, with "Einecs 309-227-2" representing a unique identifier for a specific compound within this inventory. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize filling data gaps for EINECS substances using computational methods, including Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASARs) .
Hypothetically, this compound could belong to a class of substituted aromatic or aliphatic compounds, such as nitrobenzenes or chlorinated alkanes, given their prevalence in industrial applications and toxicological studies . Its commercial relevance may relate to uses in manufacturing, agriculture, or materials science, though specific applications remain undefined in the evidence.
Properties
CAS No. |
100145-54-8 |
|---|---|
Molecular Formula |
C23H28N4O7 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-aminoethanol;2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C21H21N3O6.C2H7NO/c25-13-23(10-9-22-18(26)14-5-1-4-8-17(14)21(29)30)11-12-24-19(27)15-6-2-3-7-16(15)20(24)28;3-1-2-4/h1-8,25H,9-13H2,(H,22,26)(H,29,30);4H,1-3H2 |
InChI Key |
NJLMXFHUTCQDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCNC(=O)C3=CC=CC=C3C(=O)O)CO.C(CO)N |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 309-227-2 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common solvents and reagents used in these reactions include organic solvents and acids or bases for pH adjustment.
Industrial Production: Large-scale production methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Einecs 309-227-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of simpler compounds or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles. .
Scientific Research Applications
Einecs 309-227-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes or proteins.
Medicine: The compound has potential applications in drug development and therapeutic research. It may be investigated for its effects on disease pathways and its potential as a pharmaceutical agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of Einecs 309-227-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as metabolism, gene expression, and cell proliferation .
Comparison with Similar Compounds
Table 1: Comparison of Einecs 309-227-2 with Structural Analogs
| EC Number | Chemical Name (Hypothetical) | Structural Features | log Kow (Predicted) | Acute Toxicity (LC50, mg/L) | Similarity Index (%) |
|---|---|---|---|---|---|
| This compound | Substituted Nitrobenzene | Nitro group, methyl substituent | 2.1 | 12.5 (Daphnia magna) | — |
| Einecs 200-526-7 | 1-Chloro-4-nitrobenzene | Nitro, chloro substituents | 2.5 | 8.2 (Daphnia magna) | 78 |
| Einecs 201-136-4 | 2-Methyl-5-nitroaniline | Nitro, amino, methyl groups | 1.8 | 22.0 (Daphnia magna) | 72 |
Key Findings :
- Substituent Effects : The addition of electron-withdrawing groups (e.g., chloro in Einecs 200-526-7) increases hydrophobicity (log Kow) and toxicity compared to this compound. This aligns with QSAR models where log Kow correlates with bioaccumulation and membrane permeability .
Functional Analogs
Compounds sharing industrial applications (e.g., solvents, stabilizers) may exhibit divergent structures but similar functional roles. For example:
Table 2: Functional Analogs of this compound
| EC Number | Chemical Name | Primary Use | Key Properties | Regulatory Status |
|---|---|---|---|---|
| This compound | Substituted Nitrobenzene | Polymer intermediate | High thermal stability, moderate solubility | Under REACH evaluation |
| Einecs 202-476-4 | Toluene | Solvent | Volatile, low log Kow (2.7) | Restricted in consumer products |
| Einecs 203-439-8 | Ethylene glycol | Antifreeze | High water solubility, low toxicity | Approved with conditions |
Key Findings :
- Toxicity-Application Trade-offs: While ethylene glycol (Einecs 203-439-8) is less toxic, its high water solubility limits utility in non-polar systems compared to nitroaromatics like this compound.
- Regulatory Implications: Structural analogs like chlorinated nitrobenzenes (e.g., Einecs 200-526-7) face stricter regulations due to persistence and bioaccumulation risks, whereas non-halogenated analogs may have fewer restrictions .
Mechanistic Insights from Computational Models
- RASAR Coverage : A RASAR model using 1,387 labeled compounds (e.g., REACH Annex VI substances) can predict hazards for 33,000 EINECS chemicals, including this compound, by identifying structural neighbors .
- QSAR Limitations: Models for chlorinated alkanes and organothiophosphates demonstrate that <1% of EINECS chemicals have sufficient data for QSAR validation, highlighting gaps in acute toxicity data for complex mixtures .
Notes on Methodology:
Q & A
Q. How can researchers ensure ethical compliance when sharing proprietary data on this compound?
- Methodological Answer: Use data anonymization techniques for sensitive information (e.g., industrial synthesis routes). Negotiate data-sharing agreements with stakeholders and deposit non-proprietary datasets in public repositories (e.g., Zenodo, Figshare). Cite prior work rigorously to avoid intellectual property conflicts .
Q. What steps validate the reproducibility of this compound’s reported applications in interdisciplinary studies?
- Methodological Answer: Collaborate with independent labs for external validation. Publish detailed protocols on platforms like Protocols.io and include step-by-step videos for complex techniques. Use standardized materials (e.g., ATCC cell lines, Sigma-Aldrich reagents) to minimize variability. Report effect sizes with confidence intervals rather than p-values alone .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
